
An In-Depth Technical Guide to Electrophilic
Aromatic Substitution in Phenol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Phenol

Cat. No.: B047542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Phenol, a foundational aromatic compound, exhibits a pronounced reactivity towards

electrophilic aromatic substitution (EAS), a cornerstone of organic synthesis. The hydroxyl (-

OH) group's profound influence on the aromatic ring's electron density and regioselectivity

makes phenol a versatile precursor for a vast array of pharmaceuticals, agrochemicals, and

industrial polymers. This guide provides a comprehensive exploration of the core principles

governing EAS in phenol, offering detailed mechanistic insights and field-proven experimental

protocols for key transformations. By elucidating the causality behind experimental choices and

grounding all claims in authoritative sources, this document serves as a vital resource for

professionals engaged in the synthesis and application of phenolic compounds.

The Activating and Directing Influence of the
Hydroxyl Group
The hydroxyl group is a powerful activating and ortho-, para- directing group in electrophilic

aromatic substitution.[1] This is a consequence of the interplay between two opposing

electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of

electron density from the benzene ring through the sigma bond. This effect, on its own,
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would deactivate the ring.

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized

into the aromatic pi-system.[2][3] This donation of electron density significantly increases the

nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene.

[3]

The resonance effect is far more dominant than the inductive effect, resulting in a net activation

of the ring.[2][4] The resonance structures of phenol demonstrate that the electron density is

specifically increased at the ortho and para positions, thereby directing incoming electrophiles

to these sites.[2][5]

Mechanistic Rationale for Ortho-, Para- Direction
The attack of an electrophile (E+) at the ortho, para, or meta position leads to the formation of a

resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Ortho and Para Attack: The arenium ions formed from ortho and para attack have four

resonance structures, one of which involves the lone pair of the hydroxyl group directly

stabilizing the positive charge. This additional resonance contributor makes these

intermediates significantly more stable.

Meta Attack: The arenium ion resulting from meta attack only has three resonance

structures, none of which allow for direct stabilization of the positive charge by the hydroxyl

group's lone pair.

Consequently, the activation energies for ortho and para substitution are lower, leading to these

products being formed preferentially.

Key Electrophilic Aromatic Substitution Reactions
of Phenol
Phenol's high reactivity allows many EAS reactions to proceed under milder conditions than

those required for benzene. In some cases, the high degree of activation can lead to

polysubstitution, which requires careful control of reaction conditions.[6]

Halogenation
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Due to the strong activating effect of the hydroxyl group, phenols undergo halogenation even

in the absence of a Lewis acid catalyst.[7][8]

Monohalogenation: When phenol is treated with bromine in a solvent of low polarity, such as

carbon disulfide (CS₂) or chloroform (CHCl₃) at low temperatures, a mixture of o-

bromophenol and p-bromophenol is formed.[8]

Polyhalogenation: In the presence of a polar solvent like water, phenol reacts with bromine

water to give a white precipitate of 2,4,6-tribromophenol.[7][8] This reaction is often used as

a qualitative test for phenols.

2.1.1. Experimental Protocol: Monobromination of Phenol
Dissolve phenol in a suitable low-polarity solvent (e.g., carbon tetrachloride or chloroform).

Cool the solution in an ice bath.

Slowly add a solution of bromine in the same solvent dropwise with constant stirring.

Continue stirring until the bromine color disappears.

Wash the reaction mixture with a dilute solution of sodium bisulfite to remove any unreacted

bromine.

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent

under reduced pressure.

The resulting mixture of o- and p-bromophenol can be separated by fractional distillation or

chromatography.

Nitration
The nitration of phenol also demonstrates the high reactivity of the phenolic ring.

Mononitration: Treatment of phenol with dilute nitric acid at a low temperature (around 298

K) yields a mixture of o-nitrophenol and p-nitrophenol.[7][8] These isomers can be

separated by steam distillation, as o-nitrophenol is more volatile due to intramolecular

hydrogen bonding, while p-nitrophenol exhibits intermolecular hydrogen bonding.[8]
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Polynitration: When phenol is treated with concentrated nitric acid in the presence of

concentrated sulfuric acid, 2,4,6-trinitrophenol (picric acid) is formed.[8][9] However, the

yield can be low due to oxidation of the phenol.[10]

2.2.1. Experimental Protocol: Nitration of Phenol to o- and p-
Nitrophenols[11]

To a stirred solution of phenol in dichloromethane, add a heterogeneous mixture of sodium

nitrate, an inorganic acidic salt (like Mg(HSO₄)₂ or NaHSO₄·H₂O), and wet silica gel.

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer

chromatography.

Upon completion, filter the reaction mixture to remove the solid reagents.

Evaporate the solvent from the filtrate to obtain a mixture of o- and p-nitrophenols.

Separate the isomers using steam distillation.

Sulfonation
The sulfonation of phenol is a reversible reaction, and the product distribution is temperature-

dependent.[12]

Kinetic vs. Thermodynamic Control: At lower temperatures (around 288-293 K), the reaction

is under kinetic control, and the major product is the ortho-isomer, o-phenolsulfonic acid.[12]

[13] At higher temperatures (around 373 K), the reaction is under thermodynamic control,

and the more stable para-isomer, p-phenolsulfonic acid, predominates.[12][14] Heating the

ortho-isomer can cause it to rearrange to the para-isomer.[12]

2.3.1. Mechanistic Pathway of Sulfonation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b047542?utm_src=pdf-body
https://www.benchchem.com/product/b047542?utm_src=pdf-body
https://byjus.com/chemistry/phenol-electrophilic-substitution/
https://oms.bdu.ac.in/ec-colleges/admin/contents/172_16SCCCH4_2020051902581551.pdf
https://www.benchchem.com/product/b047542?utm_src=pdf-body
https://www.vedantu.com/question-answer/nitration-of-phenol-is-an-example-of-a-class-12-chemistry-cbse-5f7c7f85bc84ec3b223f3bb5
https://www.benchchem.com/product/b047542?utm_src=pdf-body
https://www.benchchem.com/product/b047542?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6236371/
https://www.benchchem.com/product/b047542?utm_src=pdf-body
https://www.benchchem.com/product/b047542?utm_src=pdf-body
https://www.benchchem.com/product/b047542?utm_src=pdf-body
https://www.vedantu.com/question-answer/phenol-on-sulphonation-at-100-o-c-gives-a-class-12-chemistry-cbse-5f85413547799d16cf67ee2c
https://www.benchchem.com/product/b047542?utm_src=pdf-body
https://www.vedantu.com/question-answer/phenol-on-sulphonation-at-100-o-c-gives-a-class-12-chemistry-cbse-5f85413547799d16cf67ee2c
https://www.quora.com/What-is-a-sulphonation-reaction-of-phenol
https://www.benchchem.com/product/b047542?utm_src=pdf-body
https://www.vedantu.com/question-answer/phenol-on-sulphonation-at-100-o-c-gives-a-class-12-chemistry-cbse-5f85413547799d16cf67ee2c
https://www.youtube.com/watch?v=ZxIt82xoAAM
https://www.vedantu.com/question-answer/phenol-on-sulphonation-at-100-o-c-gives-a-class-12-chemistry-cbse-5f85413547799d16cf67ee2c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Electrophile Generation

Electrophilic Attack

Deprotonation

Phenol

Arenium Ion
(Resonance Stabilized)

+ SO₃

2 H₂SO₄

SO₃ (Electrophile)

H₃O⁺

HSO₄⁻

o-phenolsulfonic acid- H⁺

p-phenolsulfonic acid

- H⁺

Phenol

Sodium Phenoxide

+ NaOH

NaOH

Sodium Salicylate

+ CO₂

CO₂ (100 atm, 125°C)

Salicylic Acid

+ Acid

Acid (e.g., H₂SO₄)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the Kolbe-Schmitt synthesis of salicylic acid.

Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is used for the ortho-formylation of phenols, most commonly to

convert phenol into salicylaldehyde. [15][16]The reaction is carried out by treating phenol with

chloroform in the presence of a strong base, such as sodium hydroxide. [15][16]The reactive

electrophile in this reaction is dichlorocarbene (:CCl₂), which is generated in situ from

chloroform and the base. [16][17]

3.2.1. Mechanistic Steps of the Reimer-Tiemann Reaction
Dichlorocarbene Formation: The strong base deprotonates chloroform to form the

trichloromethyl anion, which then undergoes alpha-elimination to yield dichlorocarbene.

[17]2. Phenoxide Formation: The base also deprotonates phenol to form the more reactive

phenoxide ion.

Electrophilic Attack: The electron-rich phenoxide ion attacks the electron-deficient

dichlorocarbene, primarily at the ortho position. [16]4. Hydrolysis: The resulting intermediate

is hydrolyzed to form the final salicylaldehyde product.

Synthesis of Phenolphthalein
Phenolphthalein, a common pH indicator, is synthesized via an electrophilic aromatic

substitution reaction involving the condensation of two equivalents of phenol with one

equivalent of phthalic anhydride in the presence of an acid catalyst, such as concentrated

sulfuric acid. [18][19][20]

3.3.1. Experimental Protocol: Synthesis of Phenolphthalein
[21][22]1. Carefully heat a mixture of phthalic anhydride and concentrated sulfuric acid. 2. Cool

the solution and add phenol. 3. Heat the reaction mixture at 115-120°C for several hours. 4.

Pour the hot reaction mixture into boiling water. 5. Remove excess phenol by steam distillation.

6. Extract the solid product with dilute sodium hydroxide solution to dissolve the

phenolphthalein. 7. Filter the solution and acidify the filtrate with a weak acid (e.g., acetic acid)
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to precipitate the crude phenolphthalein. 8. The crude product can be purified by

recrystallization from ethanol.

Summary of Reaction Conditions
Reaction Reagents Conditions Major Product(s)

Monobromination Br₂ in CCl₄ or CHCl₃ Low temperature o- and p-bromophenol

Tribromination Bromine water Room temperature 2,4,6-tribromophenol

Mononitration Dilute HNO₃
Low temperature (298

K)
o- and p-nitrophenol

Trinitration
Conc. HNO₃, Conc.

H₂SO₄
Heat 2,4,6-trinitrophenol

Sulfonation (Kinetic) Conc. H₂SO₄
Low temperature (293

K)
o-phenolsulfonic acid

Sulfonation (Thermo) Conc. H₂SO₄
High temperature (373

K)
p-phenolsulfonic acid

Kolbe-Schmitt 1. NaOH 2. CO₂ 3. H⁺ 100 atm, 125°C Salicylic acid

Reimer-Tiemann CHCl₃, NaOH Heat Salicylaldehyde

Phenolphthalein

Synth.

Phthalic anhydride,

H₂SO₄
115-120°C Phenolphthalein

Conclusion
The electrophilic aromatic substitution of phenol is a fundamentally important and highly

versatile class of reactions in organic chemistry. The strong activating and ortho-, para-

directing nature of the hydroxyl group enables a wide range of transformations under relatively

mild conditions. A thorough understanding of the underlying mechanisms, the influence of

reaction parameters, and the specific protocols for key named reactions is essential for

researchers and professionals in drug development and chemical synthesis. This guide has

provided a detailed overview of these core concepts, aiming to equip the reader with the

knowledge necessary to effectively utilize phenol as a building block for complex molecular

architectures.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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